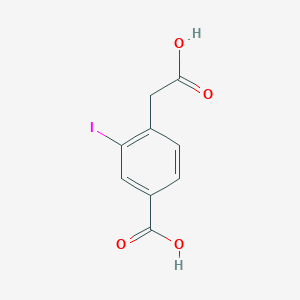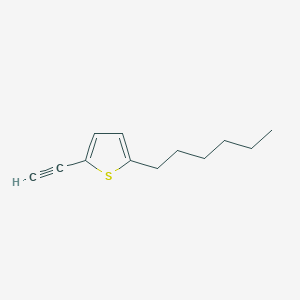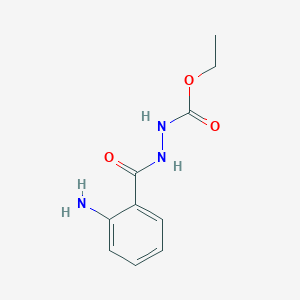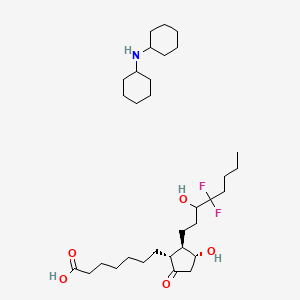
15-Hydroxy Lubiprostone Dicyclohexylammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylammonium salt is a compound formed by the reaction of dicyclohexylamine with various acids. It is commonly used in the preparation of other chemical compounds, particularly in the field of organic synthesis. The compound is known for its stability and ability to form crystalline structures, making it valuable in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexylammonium salts are typically prepared by reacting dicyclohexylamine with the desired acid. For example, dicyclohexylammonium chloride can be synthesized by reacting dicyclohexylamine with hydrochloric acid. The reaction is usually carried out in a solvent such as ethyl acetate or isopropyl ether at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of dicyclohexylammonium salts often involves large-scale reactions with controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylammonium salts can undergo various chemical reactions, including:
Oxidation: These salts can be oxidized to form corresponding nitrites or other oxidized derivatives.
Substitution: These salts can participate in substitution reactions where the dicyclohexylammonium group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with dicyclohexylammonium salts include phosphoric acid, sulfuric acid, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving dicyclohexylammonium salts depend on the specific reaction type. For example, oxidation reactions may yield nitrites, while substitution reactions can produce a wide range of derivatives depending on the substituent introduced .
Scientific Research Applications
Dicyclohexylammonium salts have a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of dicyclohexylammonium salts involves their ability to form stable ionic bonds with various anions. This property allows them to act as stabilizers and intermediates in chemical reactions. At the molecular level, dicyclohexylammonium salts can interact with ligand-gated and voltage-gated ion channels, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylammonium O,O’-Diphenyl Phosphate: Similar in structure but with different anionic components.
Boc-β-(2-furyl)-D-Ala-OH (dicyclohexylammonium) salt: Another dicyclohexylammonium salt with a different functional group.
Uniqueness
Dicyclohexylammonium salts are unique due to their stability and ability to form crystalline structures. This makes them particularly valuable in organic synthesis and industrial applications where stability and purity are crucial .
Properties
Molecular Formula |
C32H57F2NO5 |
|---|---|
Molecular Weight |
573.8 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H34F2O5.C12H23N/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27);11-13H,1-10H2/t14-,15-,17-,18?;/m1./s1 |
InChI Key |
QJDFENRVJAVPMD-SXQXKTMOSA-N |
Isomeric SMILES |
CCCCC(C(CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)(F)F.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


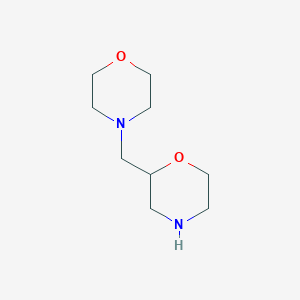

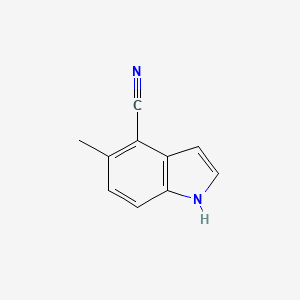
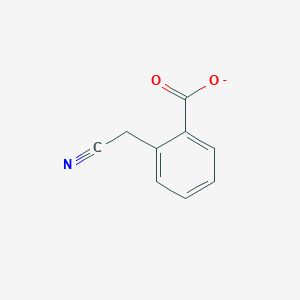
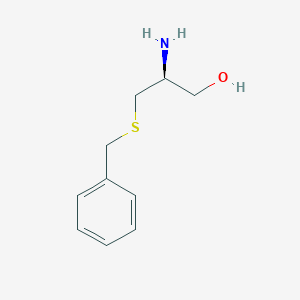
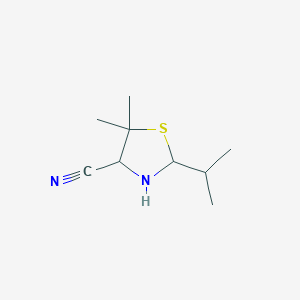

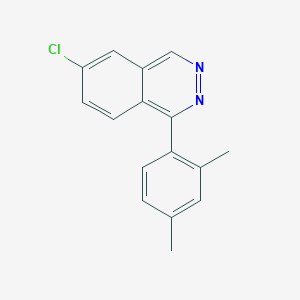
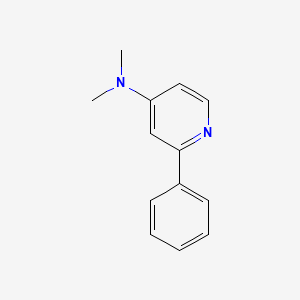
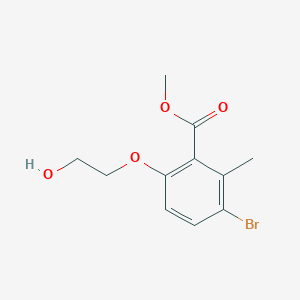
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-3-methyl-, 1-oxide](/img/structure/B8605810.png)
